

# In-vitro activity comparison of different pyrimidine-based compounds

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## Compound of Interest

Compound Name: Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate

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An In-Depth Technical Guide to the In-Vitro Activity of Pyrimidine-Based Compounds

## Introduction: The Enduring Versatility of the Pyrimidine Scaffold

The pyrimidine scaffold is a cornerstone of medicinal chemistry, representing a privileged structure due to its fundamental role in biological systems as a key component of nucleic acids (uracil, thymine, and cytosine) and vitamin B1.<sup>[1][2][3]</sup> This inherent biocompatibility and synthetic tractability have inspired the development of a vast library of pyrimidine derivatives. These compounds exhibit a remarkable breadth of pharmacological activities, making them vital leads in the quest for novel therapeutics.<sup>[3][4][5][6][7]</sup> Researchers and drug development professionals continuously explore this chemical space, necessitating a clear understanding of how to compare the in-vitro performance of these diverse molecules.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comparative analysis of the in-vitro activity of different pyrimidine-based compounds. We will delve into key therapeutic areas, present comparative experimental data, and detail the methodologies required to generate such data reliably. The focus is not just on the "what" but the "why"—explaining the causality behind experimental choices to ensure robust and reproducible results.

# Anticancer Activity: Targeting the Engines of Proliferation

Pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[1] Their mechanisms often involve the inhibition of critical enzymes and signaling pathways that are dysregulated in tumor cells.[1][8]

## Comparative Cytotoxicity Data

The in-vitro potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process (like cell growth) by 50%. A lower IC50 value indicates greater potency.[1] The following tables summarize the IC50 values for representative pyrimidine derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Fused Pyrimidine Derivatives Against Various Cancer Cell Lines

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Pyrazolo[3,4-d]pyrimidine	LoVo (Colon)	0.08 - 15.4	[1]
Pyrazolo[3,4-d]pyrimidine	MCF-7 (Breast)	0.15 - 25.8	[1]
Pyrazolo[3,4-d]pyrimidine	A549 (Lung)	0.11 - 19.3	[1]
Indazol-Pyrimidine	MCF-7 (Breast)	1.63 - 4.80	[8]
Indazol-Pyrimidine	A549 (Lung)	>50	[8]
Pyrido[2,3-d]pyrimidine	HCT-116 (Colon)	0.24 - 1.26	[3]
Thiazolo[4,5-d]pyrimidine	A375 (Melanoma)	0.02 - 1.5	[1]

Table 2: Cytotoxicity of Other Pyrimidine Derivatives

Compound Class	Cancer Cell Line	IC50 ( $\mu\text{M}$ )	Reference
Uracil Amides	Human Breast Cancer	18	[3]
Pyrido[2,3-d]pyrimidin-7-one	(ENPP1 Inhibition)	Potent Activity	[3]
Oxazolo[5,4-d]pyrimidines	HeLa (Cervical)	IC50 comparable to Palbociclib	[3]
Pyrimidine-2,4,6-trione (Ro-28-2653)	(Anti-invasive activity)	High Potency	

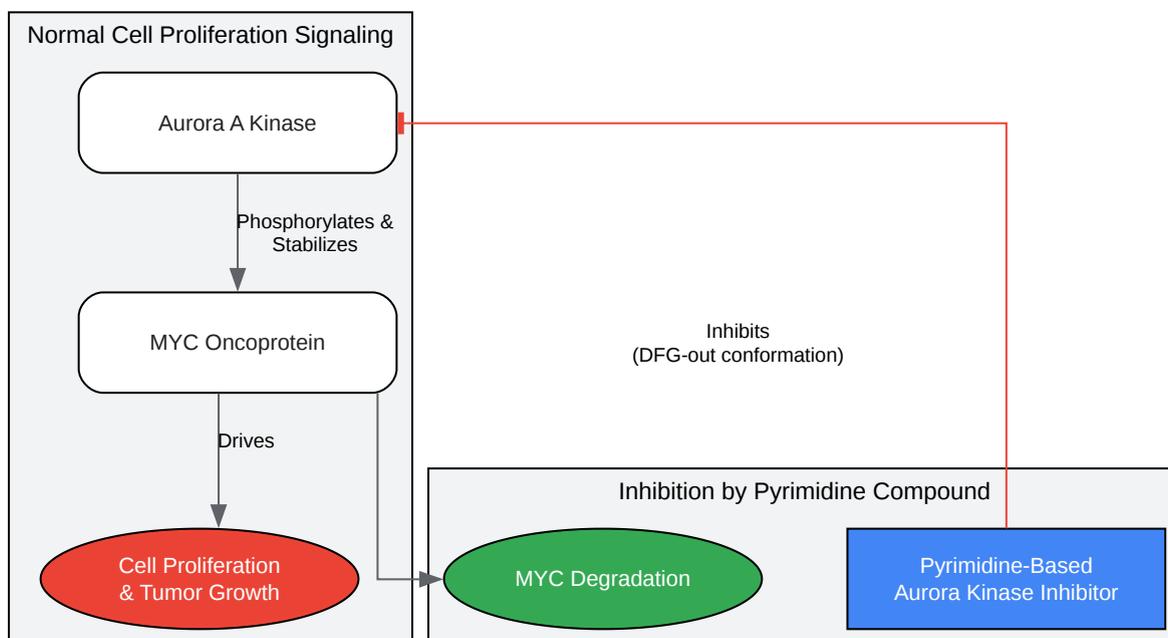
## Key Mechanisms and Signaling Pathways

Many pyrimidine-based anticancer agents function as kinase inhibitors. Kinases are enzymes that transfer phosphate groups to other proteins, and their dysregulation is a common driver of cancer. By blocking the ATP-binding site of these enzymes, pyrimidine derivatives can halt downstream signaling pathways essential for tumor growth.

Key Kinase Targets for Pyrimidine Inhibitors:

- **Aurora Kinases:** These are crucial for cell cycle regulation. Inhibitors can induce apoptosis and reduce levels of oncoproteins like MYC.[9][10]
- **Epidermal Growth Factor Receptor (EGFR):** Overexpressed in many cancers, EGFR signaling promotes cell proliferation. Pyrido[2,3-d]pyrimidines are a notable class of EGFR inhibitors.[3][11]
- **Bruton's Tyrosine Kinase (BTK):** A key enzyme in B-cell receptor signaling, targeted in B-cell malignancies.[12]
- **Matrix Metalloproteinases (MMPs):** Involved in cancer invasion and metastasis. Pyrimidine-based inhibitors have been developed to selectively target MMPs like MMP-2 and MMP-9. [13]

Diagram: Simplified Aurora A Kinase Pathway and Inhibition The following diagram illustrates how Aurora A kinase stabilizes the MYC oncoprotein, promoting cell proliferation, and how pyrimidine-based inhibitors can disrupt this process.



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Caption: Inhibition of Aurora A kinase by a pyrimidine compound prevents MYC stabilization, leading to its degradation and reduced cell proliferation.

## Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a standard method for assessing the cytotoxicity of pyrimidine compounds against adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

#### Materials:

- Cancer cell line of interest (e.g., A549, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates
- Pyrimidine-based test compounds, dissolved in DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

#### Step-by-Step Methodology:

- **Cell Seeding:** Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100  $\mu$ L of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100  $\mu$ L of the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>. The incubation time should be consistent and sufficient for the compound to exert its effect.
- **MTT Addition:** After incubation, add 10  $\mu$ L of MTT solution to each well and incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals in the control wells.

- Solubilization: Carefully remove the medium and add 100  $\mu$ L of solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals completely.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC50 value using non-linear regression analysis.

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*Senior Application Scientist's Note: The MTT assay is a measure of metabolic activity, not a direct count of viable cells. Compounds that affect cellular metabolism without inducing cell death can produce misleading results. It is a self-validating system when proper controls are included. Always confirm that your vehicle control (DMSO) does not significantly impact cell viability compared to the untreated control. For a more comprehensive analysis, consider orthogonal assays like the Sulforhodamine B (SRB) assay, which measures total protein content, or a direct cell counting method.*

## Enzyme Inhibition: A Mechanistic Deep Dive

The specificity and potency of enzyme inhibition are critical parameters in drug development. Pyrimidine derivatives are known to inhibit a wide array of enzymes, from kinases to metabolic enzymes.[\[12\]](#)

## Comparative Enzyme Inhibition Data

The inhibitory potency is often expressed as an IC50 value or an inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

Table 3: Inhibitory Activity of Pyrimidine Derivatives Against Various Enzymes

Inhibitor Class	Target Enzyme	IC50 (nM)	Ki (nM)	Inhibition Type	Reference
Kinase Inhibitors					
Ibrutinib	Bruton's Tyrosine Kinase (BTK)	0.5	-	Irreversible	[12]
Acalabrutinib	Bruton's Tyrosine Kinase (BTK)	5.1	-	Irreversible	[12]
Pyrido[2,3-d]pyrimidin-4-one	EGFRWT	99	-	Not Specified	[3]
Pyrido[2,3-d]pyrimidin-4-one	EGFRT790M	123	-	Not Specified	[3]
Pyrimidine-based derivative	Aurora A Kinase	<200	-	Not Specified	[9][10]
Metabolic Enzyme Inhibitors					
4-amino-2,6-dichloropyrimidine	Glutathione Reductase (GR)	390	979	Noncompetitive	[14]
Pyrimidine derivatives	Carbonic Anhydrase II (hCA II)	-	18.21 - 136.35	Not Specified	[15]
Pyrimidine derivatives	Acetylcholinesterase (AChE)	-	33.15 - 52.98	Not Specified	[15]

## Experimental Protocol: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a framework for determining the IC<sub>50</sub> of a pyrimidine-based inhibitor against a purified enzyme.

**Principle:** The assay measures the rate of an enzymatic reaction by monitoring the change in absorbance of a substrate or product over time. The inhibitor's effect is quantified by comparing the reaction rate in its presence versus its absence.

### Materials:

- Purified enzyme of interest
- Specific substrate for the enzyme
- Assay buffer (optimized for pH and ionic strength for the specific enzyme)
- Pyrimidine-based test compounds in DMSO
- 96-well UV-transparent plate or cuvettes
- Spectrophotometer or microplate reader capable of kinetic measurements

### Step-by-Step Methodology:

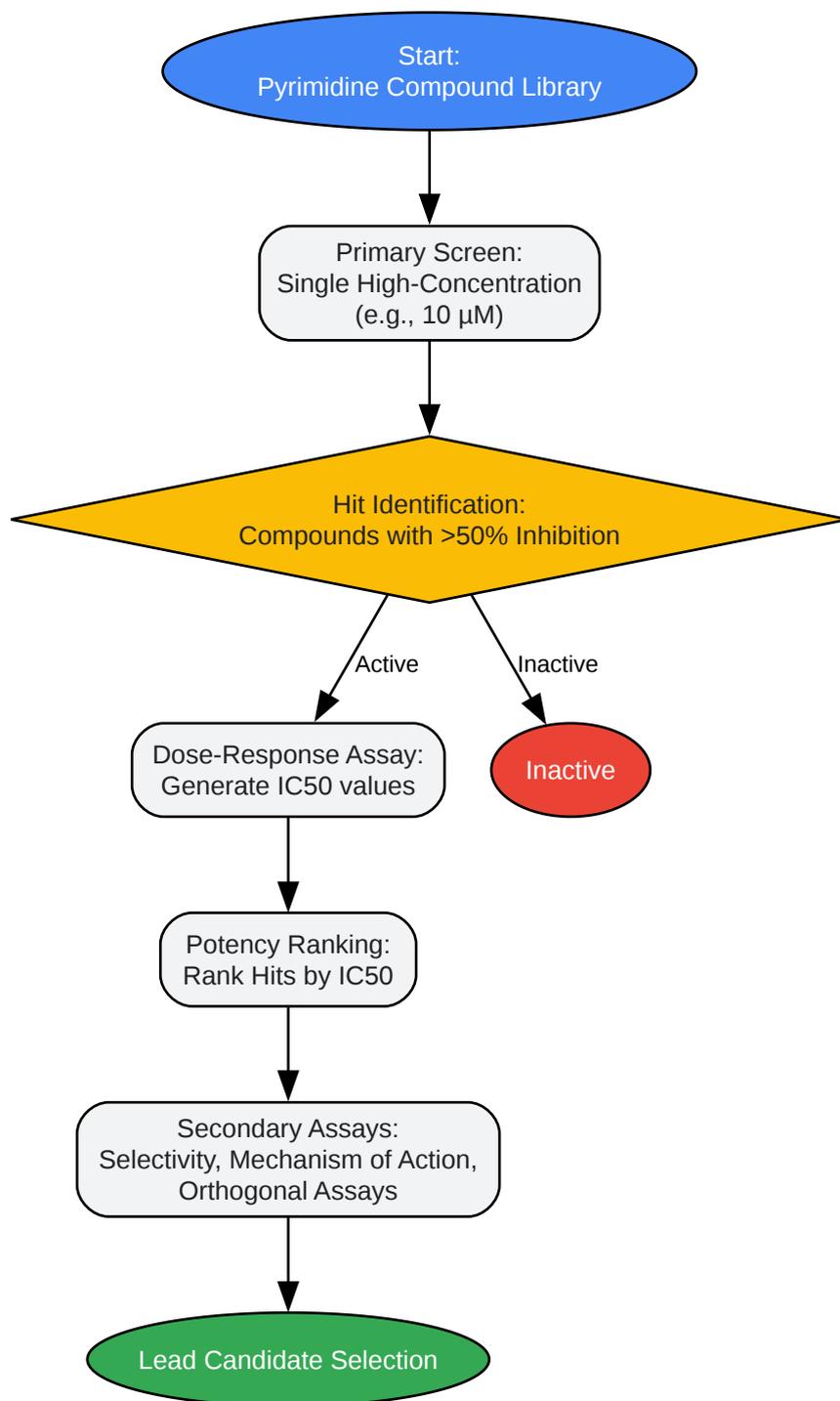
- **Assay Preparation:** In a 96-well plate, add the assay buffer to all wells.
- **Inhibitor Addition:** Add varying concentrations of the pyrimidine inhibitor to the test wells. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control (for background correction).
- **Enzyme Pre-incubation:** Add a fixed concentration of the enzyme to each well (except the "no enzyme" control). Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.[\[12\]](#)
- **Reaction Initiation:** Initiate the enzymatic reaction by adding a specific concentration of the substrate to all wells.[\[12\]](#)

- Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at a predetermined wavelength.[12]
- Data Analysis:
  - Calculate the initial reaction velocity ( $V_0$ ) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
  - Normalize the velocities to the "no inhibitor" control to get the percent inhibition.
  - Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

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*Senior Application Scientist's Note: Understanding the type of inhibition (competitive, noncompetitive, etc.) is crucial.[16] This can be determined by performing the assay with varying substrate concentrations at a fixed inhibitor concentration and analyzing the data using a Lineweaver-Burk plot.[14] For irreversible inhibitors, the potency is often described by  $k_{inact}/K_i$ , which reflects the efficiency of covalent bond formation.[12]*

Diagram: Experimental Workflow for In-Vitro Screening



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Caption: A typical workflow for screening a library of pyrimidine compounds to identify lead candidates based on in-vitro activity.

## Antimicrobial and Antiviral Activity

The pyrimidine core is present in many approved antimicrobial and antiviral drugs.[4] Their mechanisms range from inhibiting folic acid synthesis to interfering with viral replication enzymes.[4]

## Comparative Antimicrobial and Antiviral Data

For antimicrobials, the Minimum Inhibitory Concentration (MIC) is the standard metric, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[1] For antivirals, the half-maximal effective concentration (EC50) is used.

Table 4: In-Vitro Antimicrobial and Antiviral Activity of Pyrimidine Derivatives

Compound Class	Target Organism/Viruses	Activity Metric	Value	Reference
Antibacterial				
Monosubstituted pyrimidine	E. coli, S. aureus	Zone of Inhibition	16 mm	[17]
2-amino-pyrimidines	E. coli, S. aureus	MIC	Moderate Activity	[17]
Tetrahydro pyrimidines	E. coli, P. aeruginosa	MIC	High Activity	[4]
Antifungal				
Monosubstituted pyrimidine	F. oxysporum	% Inhibition	56.4%	[17]
5-bromo-2-fluoro derivative	Phomopsis sp.	EC50	10.5 µg/mL	[4]
Antiviral				
Pyrimidine analogue	Influenza A	EC50	0.03 µM	[6]
Uracil Nucleoside derivative	Herpes Simplex Virus 1 (HSV-1)	EC50	Equal to or higher than acyclovir	[4]
Pyrimidine analogues	HIV-1, HIV-2	EC50	No significant inhibition	[18][19]

## Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the MIC of a compound by challenging several strains of a microorganism with serial dilutions of the compound in a liquid nutrient medium.

#### Materials:

- Bacterial or fungal strains (e.g., *S. aureus*, *E. coli*, *C. albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- 96-well microtiter plates
- Pyrimidine test compounds in DMSO
- Positive control antibiotic (e.g., Ampicillin, Gentamicin)<sup>[20]</sup>
- Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

#### Step-by-Step Methodology:

- **Compound Dilution:** Prepare two-fold serial dilutions of the test compounds directly in the 96-well plate using the broth medium.
- **Inoculation:** Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- **Controls:** Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
- **Incubation:** Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature for fungi.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

## Anti-inflammatory and Antioxidant Activities

Pyrimidine derivatives have also been explored for their potential to mitigate inflammation and oxidative stress.

- **Anti-inflammatory Activity:** Often assessed by the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) or reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][21][22] For instance, certain pyrimidine derivatives showed promising inhibition of NO production with IC50 values of 83.1  $\mu$ M and 88.7  $\mu$ M in RAW 264.7 cells.[21][22]
- **Antioxidant Activity:** Commonly evaluated using in-vitro radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2][23][24] The antioxidant capacity is typically reported as an IC50 value, with lower values indicating higher potency.[2] For example, some chromenopyrimidinethiones exhibited significant DPPH radical scavenging activity with IC50 values less than 42  $\mu$ g/ml.[23]

## Conclusion

The pyrimidine scaffold is a remarkably versatile core for the design of biologically active compounds. This guide has provided a comparative overview of their in-vitro activities across several key therapeutic areas, including oncology, infectious diseases, and inflammation. By employing the standardized, robust methodologies detailed here, researchers can effectively characterize and compare novel pyrimidine derivatives, ensuring data integrity and accelerating the journey from compound synthesis to lead candidate selection. The key to success lies not only in performing the experiments correctly but in understanding the principles behind them, allowing for insightful data interpretation and informed decision-making in the drug discovery process.

## References

- The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide. Benchchem.
- Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds. Benchchem.
- Significance and Biological Importance of Pyrimidine in the Microbial World. PMC.
- Antioxidant Potential of Pyrimidine Derivatives against Oxid
- Unveiling the Antioxidant Potential of Pyrimidine Derivatives: A Compar
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replic
- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org.
- Synthesized pyrimidine derivatives: In Vitro antimicrobial activity.
- Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed.
- Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PubMed Central.
- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Unknown Source.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine deriv
- SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. Rasayan Journal of Chemistry.
- A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Deriv
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- Comparative Guide to Cytotoxicity Assays for Pyrazolo[1,5-a]pyrimidine Compounds in Cancer Cell Lines. Benchchem.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytotoxicity Evalu
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- (PDF) Exploration of the in vitro Antiviral Activity of a Series of New Pyrimidine Analogues on the Replication of HIV and HCV.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Unknown Source.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages | Request PDF.
- Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. Unknown Source.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Unknown Source.
- Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glut
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Anti-invasive, antitumoral, and antiangiogenic efficacy of a pyrimidine-2,4,6-trione derivative, an orally active and selective matrix metalloproteinases inhibitor. PubMed.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Deriv
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Cell viability assays. Abcam.
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- Pyrimidine-based, MMP inhibitors.
- Quantitative structure-activity relationship study on the MMP-13 inhibitory activity of fused pyrimidine deriv
- Kinetics of Enzyme Inhibition.

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## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijrpr.com [ijrpr.com]
- 4. wjarr.com [wjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]

- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of the in vitro antiviral activity of a series of new pyrimidine analogues on the replication of HIV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ijpsonline.com [ijpsonline.com]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-vitro activity comparison of different pyrimidine-based compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2532698#in-vitro-activity-comparison-of-different-pyrimidine-based-compounds]

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